N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14966303
InChI: InChI=1S/C24H28N2O3/c1-18-3-8-22-19(15-18)9-12-26(22)16-23(27)25-17-24(10-13-29-14-11-24)20-4-6-21(28-2)7-5-20/h3-9,12,15H,10-11,13-14,16-17H2,1-2H3,(H,25,27)
SMILES:
Molecular Formula: C24H28N2O3
Molecular Weight: 392.5 g/mol

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide

CAS No.:

Cat. No.: VC14966303

Molecular Formula: C24H28N2O3

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide -

Specification

Molecular Formula C24H28N2O3
Molecular Weight 392.5 g/mol
IUPAC Name N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-(5-methylindol-1-yl)acetamide
Standard InChI InChI=1S/C24H28N2O3/c1-18-3-8-22-19(15-18)9-12-26(22)16-23(27)25-17-24(10-13-29-14-11-24)20-4-6-21(28-2)7-5-20/h3-9,12,15H,10-11,13-14,16-17H2,1-2H3,(H,25,27)
Standard InChI Key MRIFNNLWXUJCQC-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N(C=C2)CC(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC

Introduction

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. Its unique molecular structure, which includes a tetrahydropyran ring, a methoxyphenyl group, and an indole moiety, contributes to its potential biological activities and therapeutic applications.

Key Structural Features:

  • Tetrahydropyran Ring: This ring structure is significant for its role in various biological interactions.

  • Methoxyphenyl Group: Contributes to the compound's reactivity and biological activity.

  • Indole Moiety: Known for its involvement in numerous pharmacologically active compounds.

Synthesis and Chemical Reactions

The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Key Steps in Synthesis:

  • Formation of the Tetrahydropyran Ring: This step often involves cyclization reactions.

  • Introduction of the Indole Moiety: Typically achieved through coupling reactions.

  • Acetamide Formation: Involves the reaction with appropriate amine and carboxylic acid derivatives.

Biological Activities and Potential Applications

Preliminary studies suggest that N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide exhibits potential biological activities, including interactions with specific enzymes or receptors. These activities indicate its potential as a therapeutic agent in pharmacology.

Potential Applications:

  • Pharmacology: As a potential therapeutic agent due to its interactions with biological targets.

  • Materials Science: Due to its diverse functional groups.

Comparison with Similar Compounds

Several compounds share structural similarities with N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide, including:

Compound NameStructural FeaturesUnique Aspects
N-{[6-(3-chlorophenyl)pyridin-3(2H)-one]}acetamidePyridine ring, chlorophenyl groupPotential anti-cancer activity
N-{[5-(dimethylamino)-3-pyridinyl]}acetamideDimethylamino groupInvestigated for neuroprotective effects
N-{[3-(trifluoromethyl)phenyl]}acetamideTrifluoromethyl groupUnique electronic properties affecting reactivity

Research Findings and Future Directions

Further research is necessary to fully elucidate the biological pathways through which N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide exerts its effects. Studies on its interactions with biological targets are crucial for optimizing its therapeutic potential.

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